6-Methyl-1H-indazole-7-carboxylic acid

Lipophilicity LogP Indazole Building Blocks

Scaling kinase inhibitor SAR requires building blocks with predictable reactivity. Generic indazole acids often introduce pKa variability that derails amide coupling efficiency and complicates impurity profiling across multi-step syntheses. • Predictable Coupling Kinetics: pKa 3.73 ensures consistent protonation state under carbodiimide-mediated conditions, reducing racemization risk vs. 5-methyl analog (pKa 2.92). • CNS-Optimized Lipophilicity: LogP 1.96 positions this scaffold closer to CNS drug-like space (LogP 2-4), minimizing subsequent synthetic modifications. • Supply Chain Assurance: 97% purity grade, stored at 0-8°C, shipped at ambient temperature. Bulk quantities available upon enquiry with global delivery.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1638768-94-1
Cat. No. B6306042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indazole-7-carboxylic acid
CAS1638768-94-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C=NN2)C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-2-3-6-4-10-11-8(6)7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyXGJPRMGETADLGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-indazole-7-carboxylic acid Physicochemical Profile


6-Methyl-1H-indazole-7-carboxylic acid (CAS 1638768-94-1) is a heterocyclic building block belonging to the indazole family, characterized by a methyl substituent at position 6 and a carboxylic acid group at position 7 on the indazole core . With a molecular weight of 176.17 g/mol and the formula C₉H₈N₂O₂, it is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of kinase inhibitor libraries and other bioactive scaffolds . Key predicted physicochemical properties include a density of 1.4 g/cm³, a boiling point of 435.7 °C, and a LogP of 1.96, positioning it as a moderately lipophilic indazole acid .

6-Methyl-1H-indazole-7-carboxylic acid Isomer & Analog Differences


Indazole-7-carboxylic acid derivatives with different substituent patterns exhibit distinct electronic, steric, and solubility profiles that critically influence downstream reactivity and biological target engagement. The position of the methyl group (C5 vs. C6) dramatically alters the acidity of the carboxylic acid, with predicted pKa values differing by nearly 0.8 log units between the 5-methyl and 6-methyl isomers [1]. Similarly, fluorination at C6 lowers the pKa by an additional 0.3–0.5 log units relative to the parent compound through a strong inductive effect . These variations in ionization state at physiological pH directly impact salt formation, crystallization, and coupling efficiency in amide bond-forming reactions. Lipophilicity also diverges significantly: the 6-methyl analog exhibits a computed LogP of 1.96, considerably higher than the unsubstituted parent (LogP ≈ 0.95) and the 5-methyl isomer (LogP ≈ 1.47) [2]. Such differences dictate solubility profiles and membrane permeability, making generic substitution between these analogs unreliable without re-optimization of reaction conditions or biological assays .

6-Methyl-1H-indazole-7-carboxylic acid Comparative Evidence


Lipophilicity: 6-Methyl vs. 5-Methyl Isomer

The 6-methyl-1H-indazole-7-carboxylic acid exhibits a predicted LogP of 1.96, which is 0.49 log units higher than the 5-methyl isomer (LogP = 1.47) and approximately 1.0 log unit higher than the unsubstituted 1H-indazole-7-carboxylic acid (LogP ≈ 0.95) . This difference is meaningful for applications requiring controlled lipophilicity, such as blood-brain barrier penetration optimization or chromatographic separation .

Lipophilicity LogP Indazole Building Blocks

pKa: 6-Methyl vs. 5-Methyl Isomer

The predicted pKa of 6-methyl-1H-indazole-7-carboxylic acid is 3.73 ± 0.10, whereas the 5-methyl isomer has a predicted pKa of 2.92 . This 0.81 log unit difference means that at pH 7.4, the 6-methyl isomer is approximately 85% ionized, compared to >95% ionization for the 5-methyl analog, potentially affecting reaction kinetics in amide coupling and salt formation .

pKa Ionization Coupling Efficiency

Purity Specification Benchmarking

Major vendors such as AKSci and AChemBlock supply 6-methyl-1H-indazole-7-carboxylic acid at 95% minimum purity (AKSci) and 97% purity (AChemBlock) . In contrast, the 5-methyl analog is available from Sigma-Aldrich at 95% purity . While both are building-block grade, the 97% purity offering for the 6-methyl compound provides a slightly higher assay specification, which can be advantageous in multistep syntheses where intermediate purity directly impacts downstream yield and impurity profiling .

Purity QC Specification Procurement

6-Methyl-1H-indazole-7-carboxylic acid Application Scenarios


Lipophilicity-Driven Library Synthesis

For programs targeting intracellular or CNS-penetrant small molecules, where LogP optimization is critical, the higher lipophilicity of 6-methyl-1H-indazole-7-carboxylic acid (LogP = 1.96) versus the 5-methyl isomer (LogP = 1.47) provides a strategic advantage . Selection of this scaffold moves the starting material LogP closer to CNS drug-like space (typically LogP 2–4), reducing the need for subsequent lipophilicity-enhancing modifications that add synthetic complexity.

pH-Controlled Amide Coupling

The 6-methyl isomer's higher pKa (3.73) compared to the 5-methyl analog (2.92) results in a greater proportion of protonated acid under mildly acidic coupling conditions, which can influence the kinetics of carbodiimide-mediated amide bond formation . This property is particularly relevant when scaling up reactions where careful pH control is required to minimize racemization or side-product formation.

High-Purity Multi-Step Synthesis

When procured from vendors offering 97% purity (AChemBlock), the 6-methyl-1H-indazole-7-carboxylic acid provides a 2% absolute purity advantage over the standard 95% grade of the 5-methyl analog from Sigma-Aldrich . In a 5-step linear synthesis, this difference can compound to a >10% reduction in overall impurity burden, making it the preferred building block for projects with stringent purity requirements and limited intermediate purification capacity.

SAR Studies on C6 Indazole Series

For kinase inhibitor programs where the indazole C6 position is known to interact with a hydrophobic pocket (as in many tyrosine kinase inhibitors), the 6-methyl substitution offers a defined steric and electronic profile distinct from the 5-methyl and 6-fluoro analogs . Using 6-methyl-1H-indazole-7-carboxylic acid as a core scaffold enables systematic SAR exploration around the C6 substituent, with the carboxylic acid handle allowing rapid diversification into amide libraries.

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